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Compound of Interest

Compound Name: N-Trans-Sinapoyltyramine

Cat. No.: B1262869

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Trans-Sinapoyltyramine is a naturally occurring phenylpropanoid amide found
in various plant species.[1] Like other members of this class, it is studied for its potential
biological activities. The unambiguous determination of its chemical structure is a prerequisite
for any further investigation into its pharmacological properties and mechanism of action. This
application note provides a detailed protocol for the structure elucidation of N-Trans-
Sinapoyltyramine using a combination of high-resolution mass spectrometry (MS) and one-
and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This integrated
approach ensures accurate and reliable characterization of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information through
fragmentation analysis.[2] For N-Trans-Sinapoyltyramine, high-resolution mass spectrometry
provides the exact mass, from which the molecular formula can be deduced. Tandem MS
(MS/MS) experiments reveal characteristic fragmentation patterns that help confirm the
connectivity of the molecular backbone.

Experimental Protocol: High-Resolution MS and MS/MS
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e Sample Preparation: Dissolve approximately 1 mg of purified N-Trans-Sinapoyltyramine in
1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with 50%
methanol/water containing 0.1% formic acid to a final concentration of 1-10 pg/mL. The
formic acid aids in the protonation of the analyte.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray lonization (ESI) source.

[2]
o Data Acquisition (MS1):

o lonization Mode: Positive ion mode is typically used to detect the protonated molecule
[M+H]*.

o Scan Range: Acquire mass spectra over a mass-to-charge (m/z) range of 100-1000 Da.

o Source Parameters: Optimize source parameters such as capillary voltage, cone voltage,
and source temperature to achieve maximum signal intensity for the ion of interest.

o Data Acquisition (MS/MS):
o Precursor lon Selection: Select the [M+H]* ion (m/z ~344.15) for fragmentation.

o Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy
Collisional Dissociation (HCD) by colliding the precursor ion with an inert gas (e.g., argon
or nitrogen).[3]

o Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a
comprehensive fragmentation spectrum.

MS Data Presentation

The quantitative data obtained from the mass spectrometry analysis are summarized below.

Table 1: High-Resolution MS Data for N-Trans-Sinapoyltyramine
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Parameter Value Reference
Molecular Formula C19H21NOs [1]
Exact Mass 343.1420 Da [1]
Observed [M+H]* (m/z) 344.1481 Da [1]

Table 2: Key MS/MS Fragmentation Data for N-Trans-Sinapoyltyramine ([M+H]*)

Observed Fragment (m/z)

Proposed Structure | Neutral Loss

207.0631 [Sinapic acid - OH]* fragment
175.0373 [Sinapic acid - OH - CHzOH]* fragment
[Tyramine]* fragment after amide bond
137.0597
cleavage
121.0624 [CsHoO]* tyramine fragment

Visualization: Proposed Fragmentation Pathway

The fragmentation of N-Trans-Sinapoyltyramine primarily occurs at the amide bond and

within the sinapoyl moiety. The diagram below illustrates the generation of the major observed

fragments.
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Caption: Proposed MS/MS fragmentation pathway of protonated N-Trans-Sinapoyltyramine.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. A combination of 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) experiments is
essential for the complete assignment of all proton and carbon signals and the unambiguous
elucidation of the structure.[4]

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., Methanol-da or DMSO-de) in a standard 5 mm NMR tube. The
choice of solvent is critical to ensure full sample dissolution and to avoid overlapping solvent
and analyte signals.[5]

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and sensitivity.[4]

e 1D NMR Experiments:

o 'H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities,
and integrals of all protons.

o 13C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of
all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer)
experiment can be run to differentiate between CH, CHz, and CHs groups.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin
coupled, typically those on adjacent carbons (H-C-C-H).

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons
with their directly attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range
correlations (typically 2-3 bonds) between protons and carbons, which is crucial for
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connecting different molecular fragments.

NMR Data Presentation

The following tables present the representative *H and 3C NMR data for N-Trans-
Sinapoyltyramine. Atom numbering is based on the structure provided below.

Figure 1. Structure of N-Trans-Sinapoyltyramine with atom numbering for NMR assignments.

Table 3: 1H NMR Data for N-Trans-Sinapoyltyramine (Representative values, 400 MHz,
Methanol-da)
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Atom No. o (ppm) Multiplicity J (Hz)
2,6 6.81 S

7 7.42 d 15.7

8 6.55 d 15.7
3, 5-OCHs 3.89 S

1 3.52 t 7.2

2 2.80 t 7.2

2", 6" 7.05 d 8.5
3", 5 6.70 d 8.5

Table 4: 13C NMR Data for N-Trans-Sinapoyltyramine (Representative values, 100 MHz,

Methanol-da)
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Atom No. o (ppm) Atom Type
1 127.1 C
2,6 106.5 CH
3,5 149.2 C

4 138.0 C

7 142.1 CH
8 118.9 CH
9 169.2 C=0
3, 5-OCHs 56.9 CHs
1 42.5 CH2
2' 35.8 CH:
1" 131.2 C
2", 6" 130.5 CH
3", 5" 116.4 CH
4" 156.9 C

Integrated Structure Elucidation Workflow

The final structure is confirmed by integrating data from all spectroscopic techniques. The
workflow diagram below outlines the logical process from sample analysis to final structure
confirmation.
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Caption: Workflow for structure elucidation combining MS and NMR techniques.
Logical Elucidation Steps:
e Molecular Formula: High-resolution MS provides the molecular formula C1sH21NOs.[1]
e Substructures from *H and 3C NMR:

o The *H NMR shows signals for a para-substituted benzene ring (tyramine part), a
symmetrically substituted benzene ring (sinapoyl part), two methoxy groups, a trans-
double bond, and two methylene groups.

o The 3C NMR confirms the presence of 19 carbons, including a carbonyl carbon (~169
ppm), aromatic/vinylic carbons, and aliphatic carbons.

e Connectivity from 2D NMR:
o COSY confirms the H-C(1')-C(2')-H and H-C(7)=C(8)-H spin systems.

o HSQC links each proton to its directly attached carbon.
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o HMBC is the key to connecting the pieces. A crucial correlation from the methylene
protons at H-1' (~3.52 ppm) to the amide carbonyl carbon C-9 (~169.2 ppm) confirms the
amide bond between the tyramine and sinapoyl moieties.

e o @200 e

Molecular Formula Substructures Proton Environments Carbon Skeleton 1H-1H Connectivity 2-3 Bond Connectivity
(C19H21NOs) (Sinapoyl, Tyramine) (Aromatic, Vinyl, -OCHs, -CHz-) (C=0, C=C, C-O, C-N) (e.g., -CH2-CH2-) (e.g., Amide Linkage)

1JCH Connectivity

Final Structure of

N-Trans-Sinapoyltyramine

Click to download full resolution via product page

Caption: Logical relationships between spectroscopic data and structural information.

Conclusion
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The combined application of high-resolution mass spectrometry and a suite of NMR
experiments provides a robust and definitive method for the structure elucidation of natural
products like N-Trans-Sinapoyltyramine. MS and MS/MS analyses establish the molecular
formula and key substructures, while 1D and 2D NMR experiments provide the complete
atomic connectivity. This comprehensive approach is fundamental for the accurate
characterization of compounds in natural product research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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